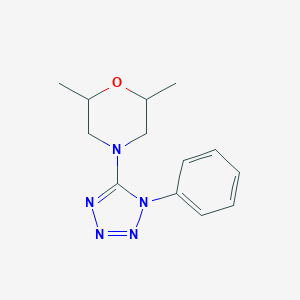
5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one, also known as PTZ, is a heterocyclic compound that has been widely used in scientific research. PTZ is a white crystalline powder that is soluble in water and polar organic solvents, and it has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one involves the inhibition of GABA-A receptors in the brain. GABA-A receptors are responsible for inhibiting neuronal activity, and their inhibition by 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one leads to increased neuronal excitability and the induction of seizures. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has also been found to have effects on other neurotransmitter systems, including glutamate and serotonin.
Biochemical and Physiological Effects
5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has a range of biochemical and physiological effects, including the induction of seizures, the modulation of neurotransmitter systems, and the alteration of gene expression. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one-induced seizures are characterized by a rapid onset and short duration, and they can be used to study the mechanisms of epilepsy and to test the efficacy of anticonvulsant drugs. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has also been found to modulate the activity of neurotransmitter systems, including GABA, glutamate, and serotonin. Additionally, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been shown to alter gene expression in the brain, which may contribute to its long-term effects on neuronal function.
実験室実験の利点と制限
One of the main advantages of using 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments is its reliable and reproducible induction of seizures. This allows for consistent and controlled experimental conditions, which is important for studying the mechanisms of epilepsy and for testing the efficacy of anticonvulsant drugs. Additionally, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is relatively inexpensive and easy to obtain, which makes it a popular choice for researchers. However, there are also limitations to using 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments. For example, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one-induced seizures may not accurately reflect the complex mechanisms of human epilepsy, and there may be species-specific differences in the response to 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one.
将来の方向性
There are several future directions for research involving 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one. One area of interest is the development of new anticonvulsant drugs that target the mechanisms of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one-induced seizures. Another area of interest is the use of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in combination with other drugs or treatments to enhance their efficacy. Additionally, there is ongoing research into the long-term effects of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one on neuronal function and gene expression, which may have implications for the treatment of epilepsy and other neurological disorders.
Conclusion
In conclusion, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that has been widely used in scientific research. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has a reliable and reproducible induction of seizures, making it a popular choice for studying the mechanisms of epilepsy and for testing the efficacy of anticonvulsant drugs. 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has a range of biochemical and physiological effects, including the modulation of neurotransmitter systems and the alteration of gene expression. While there are limitations to using 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one in lab experiments, ongoing research into its mechanisms and long-term effects may have important implications for the treatment of neurological disorders.
合成法
The synthesis of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one involves the reaction between piperidine and cyanogen azide. The reaction takes place in the presence of a catalyst such as copper or nickel and a solvent such as ethanol or acetonitrile. The resulting product is then purified through recrystallization or chromatography. The yield of 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is typically around 60-70%.
科学的研究の応用
5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been used in a variety of scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one is commonly used as a convulsant agent to induce seizures in animal models. This is useful for studying the mechanisms of epilepsy and for testing the efficacy of anticonvulsant drugs. In pharmacology, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been used to test the effects of compounds on the central nervous system and to screen for potential drug candidates. In toxicology, 5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one has been used to evaluate the toxicity of chemicals and environmental pollutants.
特性
製品名 |
5-(1-piperidinyl)-1,2,4-triazin-3(2H)-one |
|---|---|
分子式 |
C8H12N4O |
分子量 |
180.21 g/mol |
IUPAC名 |
5-piperidin-1-yl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C8H12N4O/c13-8-10-7(6-9-11-8)12-4-2-1-3-5-12/h6H,1-5H2,(H,10,11,13) |
InChIキー |
ULLGXNKRJABKPW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC(=O)NN=C2 |
正規SMILES |
C1CCN(CC1)C2=NC(=O)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B255822.png)
![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)

![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)



![3-(2,5-Dimethylpyrrol-1-yl)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B255844.png)

![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)
![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)